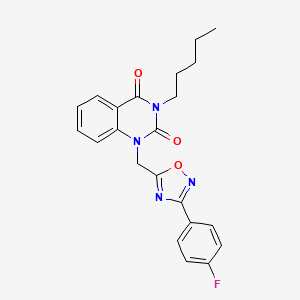

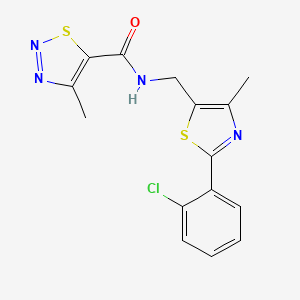

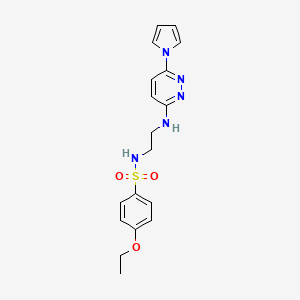

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

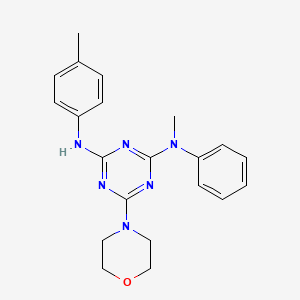

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a class of compounds that form an important part of the isoquinoline alkaloids family . They are secondary amines with the chemical formula C9H11N . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has been explored to contain compounds with potential biological activity . One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis

The molecular structure of THIQ is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Chemical Reactions Analysis

Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” would typically include its molecular formula, molecular weight, and other characteristics. For example, a similar compound “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” has a molecular formula of C22H22N2O3S and a molecular weight of 394.49.Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds structurally related to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition towards specific protein kinases, highlighting their potential in therapeutic applications targeting various kinase-related diseases. The mechanism of inhibition involves a direct interaction with the active center of the enzyme, indicating a competitive type with respect to ATP and noncompetitive with the phosphate acceptor (Hidaka et al., 1984).

Clinical Aspects of Anti-Rho-Kinase Therapy

The exploration of isoquinoline sulfonamide derivatives over the past 25 years has significantly contributed to understanding the physiological function of various protein kinases and developing new medicines. These studies emphasize the clinical application of protein kinase inhibitors, particularly in anti-Rho-kinase therapy, which is being pursued in Japan for its potential therapeutic benefits (Hidaka et al., 2005).

Synthesis and Characterization of Metal Complexes

Research on the reaction between isoquinoline derivatives and metal salts has led to the formation of metal complexes, with sulfonamides acting as bidentate ligands. These complexes have been characterized for their crystalline structures and spectroscopic properties, offering insights into their potential applications in materials science and coordination chemistry. Such studies demonstrate the versatility of sulfonamide derivatives in forming structurally diverse metal complexes (Macías et al., 2002).

Enhanced Solubility and Optical Properties

The formation of molecular complexes based on sulfonate-pyridinium interactions has been investigated, revealing significant enhancements in solubility and optical properties. These findings suggest potential applications in developing new materials with improved optical behaviors and solubility characteristics, which can be crucial for pharmaceutical formulations and material science applications (Ahmad et al., 2020).

Multi-receptor CNS Agents

Quinoline- and isoquinoline-sulfonamide derivatives have been synthesized and evaluated as potent central nervous system (CNS) agents, exhibiting multi-receptor activity across 5-HT1A/5-HT2A/5-HT7 and D2/D3/D4 receptors. These compounds, showing antidepressant-like and anxiolytic activities, highlight the therapeutic potential of sulfonamide derivatives in treating CNS disorders (Zajdel et al., 2012).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of a compound are typically determined through rigorous testing and research. It’s important to note that any compound should be handled with appropriate safety measures to prevent any potential harm.

Direcciones Futuras

The future directions of research into THIQ derivatives and similar compounds are likely to focus on further understanding their biological activities and potential therapeutic applications. For example, naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

Propiedades

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-22(25)24-12-11-17-7-9-20(13-19(17)15-24)23-28(26,27)21-10-8-16-5-3-4-6-18(16)14-21/h3-10,13-14,23H,2,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNBHQMGYLZILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)